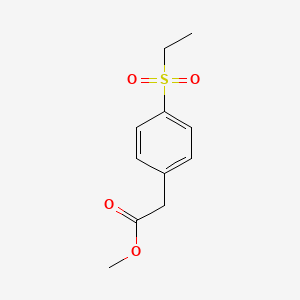

Methyl 2-(4-(ethylsulfonyl)phenyl)acetate

Description

Contextualization of the Phenylacetate (B1230308) Structural Motif

The phenylacetate group, specifically the 2-phenylacetic acid moiety and its esters, is a significant structural unit in organic chemistry. Phenylacetic acid itself is a naturally occurring auxin (a plant hormone) and is found in various fruits and natural products. researchgate.net

In synthetic chemistry, the phenylacetate motif is a versatile building block. The methylene (B1212753) (-CH₂-) bridge provides flexibility, while the aromatic ring and the carbonyl group offer multiple sites for further chemical modification. This versatility makes it a common starting point or intermediate in the synthesis of more complex molecules, including a variety of pharmaceuticals. nih.gov For instance, derivatives of phenylacetic acid are precursors in the industrial production of penicillin G and diclofenac. The core structure is also present in numerous other drugs, highlighting its value as a privileged scaffold in medicinal chemistry.

Significance of the Sulfonyl Group in Organic Chemistry

The sulfonyl group (-SO₂-) is a critical functional group that imparts distinct properties to an organic molecule. It consists of a sulfur atom connected to two oxygen atoms via double bonds and to two carbon atoms. The sulfonyl group is strongly electron-withdrawing, which significantly influences the electronic environment of the rest of the molecule.

Key characteristics and functions of the sulfonyl group include:

Chemical Stability: Sulfones are generally stable to oxidation and a range of reaction conditions, making them reliable components in multi-step syntheses.

Hydrogen Bond Acceptor: The oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors. This ability to form hydrogen bonds is crucial for molecular recognition and the interaction of a molecule with biological targets like enzyme active sites. researchgate.net

Modulation of Acidity: As an electron-withdrawing group, it can increase the acidity of nearby protons. For example, the protons on the carbon adjacent to the sulfonyl group are more acidic than a typical alkane C-H bond.

The presence of the sulfonyl group in compounds like sulfonamides is a cornerstone of many therapeutic agents. chemicalbook.com

Overview of Organosulfur Compounds and their Synthetic Utility

Organosulfur compounds, defined as organic compounds containing a carbon-sulfur bond, are ubiquitous in nature and synthetic science. nih.gov The amino acids methionine and cysteine are fundamental to biology, and many natural products possess distinct organosulfur structures. nih.gov

In the laboratory, organosulfur compounds are valued for their diverse reactivity. They serve as key intermediates and reagents in a vast array of chemical transformations. mdpi.com Thiols, sulfides, sulfoxides, and sulfones each exhibit unique chemical behavior that synthetic chemists exploit to build molecular complexity. For example, thioacetals are used as protecting groups for carbonyls, and sulfur ylides are instrumental in forming new carbon-carbon bonds. nih.gov Sulfones, in particular, are important intermediates in medicinal and materials chemistry. researchgate.net The development of efficient methods to create carbon-sulfur bonds and to transform sulfur-containing functional groups remains an active area of chemical research. nih.gov

Academic Research Trends in Aryl Sulfonyl Ester Chemistry

Current academic research involving aryl sulfonyl esters and related compounds is focused on developing novel synthetic methodologies and applying them to the creation of functional molecules. A significant trend is the use of these compounds as versatile intermediates and reagents in complex chemical reactions.

Recent research highlights several key areas:

Development of Novel Catalytic Reactions: There is a strong focus on transition-metal-catalyzed and photocatalytic reactions to form C-S and C-C bonds. These modern methods aim to construct arylsulfonyl compounds under milder conditions with greater efficiency and selectivity. google.com

Bifunctional Reagents: Researchers are designing single reagents that can introduce multiple functional groups in one step. For instance, arylsulfonylacetamides have been developed as bifunctional reagents for the aminoarylation of alkenes, a strategy that rapidly builds molecular complexity relevant to drug discovery.

Flow Chemistry and Scalable Synthesis: For industrially relevant compounds, there is a push to convert traditional batch syntheses into continuous flow processes. This is particularly important for reactions like chlorosulfonation, which can be hazardous on a large scale. Automated, continuous systems for producing aryl sulfonyl chlorides, key precursors to esters and amides, are being developed to improve safety and scalability.

Synthesis of Pharmaceutical Intermediates: The synthesis of aryl sulfonyl compounds continues to be driven by the need for novel pharmaceutical building blocks. The preparation of 4-(methylsulfonyl)phenylacetic acid, the acid precursor to the Etoricoxib intermediate, is a well-established example that guides the synthesis of analogues like the target of this article. patsnap.comchemicalbook.com

The exploration of compounds like Methyl 2-(4-(ethylsulfonyl)phenyl)acetate fits within this trend, where chemists synthesize novel analogues of known, high-value intermediates to explore new chemical space and develop next-generation pharmaceuticals and materials.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 2-(4-(methylsulfonyl)phenyl)acetate |

| Etoricoxib |

| 2-(4-(ethylsulfonyl)phenyl)acetic acid |

| Ethyl 2-(4-(ethylsulfonyl)phenyl)acetate |

| Phenylacetic acid |

| Penicillin G |

| Diclofenac |

| Methionine |

| Cysteine |

| Arylsulfonylacetamides |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-ethylsulfonylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-3-16(13,14)10-6-4-9(5-7-10)8-11(12)15-2/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLMLLBNMUPMQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 4 Ethylsulfonyl Phenyl Acetate and Analogues

Retrosynthetic Disconnection Analysis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Methyl 2-(4-(ethylsulfonyl)phenyl)acetate, the most logical disconnections involve the ester and the sulfonyl functionalities.

The primary disconnection is at the ester linkage (C-O bond). This breaks the molecule into two key synthons: a carboxylate cation derived from 2-(4-(ethylsulfonyl)phenyl)acetic acid and a methoxide anion from methanol (B129727). This suggests that a direct esterification reaction between the parent carboxylic acid and methanol is a feasible forward synthetic route.

A secondary disconnection can be envisioned at the carbon-sulfur bond of the ethylsulfonyl group. This would lead to a 4-halophenylacetate precursor and an ethyl sulfinate or a related sulfur-containing reagent. Another potential disconnection is at the C-C bond between the aromatic ring and the acetic acid moiety, which could involve precursors like a 4-(ethylsulfonyl)benzyl halide and a cyanide source, followed by hydrolysis. However, the esterification pathway is often the most direct and efficient method for this class of compounds.

Direct Esterification Routes to Phenylacetates

The most common and direct method for synthesizing this compound is the esterification of its parent carboxylic acid, 2-(4-(ethylsulfonyl)phenyl)acetic acid, with methanol. This reaction can be catalyzed by either acids or bases.

Acid-catalyzed esterification, known as Fischer esterification, is a widely used method for producing esters. The reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. A synthesis for the analogous compound, methyl 4-(methanesulfonyl)phenyl acetate (B1210297), involves refluxing the corresponding carboxylic acid with methanol and a catalytic amount of concentrated sulfuric acid for an extended period. chemicalbook.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. youtube.com The reaction is reversible, and the removal of water can drive the equilibrium towards the product side. mdpi.com

While less common for direct esterification of carboxylic acids with simple alcohols, base-catalyzed methods can also be employed. mdpi.com These approaches typically involve the conversion of the carboxylic acid into a more reactive species, such as an acid chloride or anhydride (B1165640), which then reacts with the alcohol in the presence of a non-nucleophilic base. Alternatively, a strong base can be used to deprotonate the alcohol, forming a more potent nucleophile (alkoxide) that can then react with the carboxylic acid. Common bases used in esterification reactions include sodium hydroxide (B78521), sodium methoxide, and sodium ethoxide. mdpi.com

The choice of catalyst is crucial for optimizing the yield, reaction rate, and environmental impact of the esterification process. Catalysts for this reaction can be broadly classified as either heterogeneous or homogeneous.

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. mdpi.com This offers significant advantages, including ease of separation from the product mixture, potential for recycling and reuse, and reduced corrosiveness and environmental impact. mdpi.comnih.govresearchgate.net

Amberlyst-15 is a strongly acidic macroreticular polystyrene resin that is an effective heterogeneous catalyst for esterification reactions. mdpi.comgcsu.edu It has been successfully used in the synthesis of various esters. gcsu.edu However, a limitation of Amberlyst-15 is its thermal stability, as it can degrade at temperatures above 120°C. mdpi.com Other solid acid catalysts include zeolites and various functionalized polymers. researchgate.netcolab.ws

Homogeneous catalysts are soluble in the reaction medium, existing in the same phase as the reactants. nih.gov Mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid, are common homogeneous catalysts for esterification. mdpi.comresearchgate.net

Homogeneous catalysts are often preferred for their high catalytic activity, which can lead to faster reaction rates and higher conversions compared to heterogeneous systems. mdpi.com A specific synthesis for a close analog, methyl 4-(methanesulfonyl)phenyl acetate, utilizes concentrated sulfuric acid as the catalyst in methanol. chemicalbook.com The primary drawbacks of homogeneous catalysts include difficulties in separating the catalyst from the reaction mixture, which complicates product purification and prevents catalyst recycling. nih.gov They are also often corrosive and can generate acidic waste streams. nih.gov

Table 1: Comparison of Heterogeneous and Homogeneous Catalysts for Esterification

| Feature | Heterogeneous Catalysts | Homogeneous Catalysts |

|---|---|---|

| Examples | Amberlyst-15, Zeolites, Sulfonated Resins | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl), p-Toluenesulfonic Acid |

| Phase | Different from reactants (e.g., solid in liquid) | Same as reactants (e.g., liquid in liquid) |

| Advantages | Easy separation and recovery, Reusable, Non-corrosive, Environmentally friendly mdpi.comnih.gov | High catalytic activity, Fast reaction rates mdpi.com |

| Disadvantages | Potentially lower activity, Mass transfer limitations, Catalyst leaching mdpi.comnih.gov | Difficult to separate from product, Corrosive, Generates acidic waste nih.gov |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(4-(ethylsulfonyl)phenyl)acetic acid |

| Methanol |

| Methyl 4-(methanesulfonyl)phenyl acetate |

| Sulfuric Acid |

| Amberlyst-15 |

| Sodium Hydroxide |

| Sodium Methoxide |

| Sodium Ethoxide |

| Hydrochloric Acid |

Catalyst Selection and Optimization in Esterification Reactions

Multi-Step Synthesis Strategies

The ethylsulfonyl group (-SO₂CH₂CH₃) is a key functional group that significantly influences the properties of the molecule. Its introduction onto the aromatic ring is a critical step in the synthesis. The most common and efficient method for creating an aryl sulfone is through the oxidation of a corresponding aryl sulfide (B99878) (thioether).

Oxidation of Thioethers: A frequently employed strategy involves the synthesis of an ethylthioether precursor, such as 4-(ethylthio)phenylacetate, which is then oxidized. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The reaction proceeds through a sulfoxide intermediate, which is further oxidized to the sulfone. organic-chemistry.org

Coupling Reactions: Another approach involves the direct coupling of an aromatic precursor with a sulfonylating agent. This can be achieved through various C-S bond-forming reactions. organic-chemistry.orgorganic-chemistry.org For instance, aryl halides or boronic acids can react with sources of the ethylsulfonyl group, such as sodium ethanesulfinate, often catalyzed by transition metals like palladium or copper. organic-chemistry.org Recent advancements have also explored electrochemical methods for the sulfonylation of organoboronic acids. organic-chemistry.org

Table 1: Common Methods for Aryl Sulfone Formation

| Method | Reactants | Reagents/Catalysts | Description |

| Thioether Oxidation | Aryl ethyl sulfide | H₂O₂, m-CPBA | A two-step oxidation of the sulfur atom, first to a sulfoxide and then to the sulfone. |

| Coupling Reaction | Aryl halide/boronic acid + Sodium ethanesulfinate | Palladium or Copper catalyst | Direct formation of the C-S bond to create the sulfone moiety. |

| Sulfonylation | Arene + Ethanesulfonyl chloride | Lewis Acid (e.g., AlCl₃) | Friedel-Crafts type reaction to introduce the sulfonyl group directly onto the aromatic ring. |

The order in which the ethylsulfonyl and methyl acetate groups are attached to the phenyl ring is a crucial aspect of the synthesis strategy. The sequence is chosen to avoid unwanted side reactions and to utilize the directing effects of the substituents.

A common synthetic pathway begins with a para-substituted benzene (B151609) derivative. For instance, the synthesis may start from 4-methylthiophenylacetonitrile. The nitrile group can be hydrolyzed to a carboxylic acid, which is then esterified. The methylthio group is oxidized to the methylsulfonyl group in a later step. This sequence takes advantage of the stability of the thioether during the hydrolysis and esterification reactions.

An alternative strategy involves nucleophilic aromatic substitution (SNAr) on a highly activated aromatic ring. beilstein-journals.orgmasterorganicchemistry.com If the ring contains strong electron-withdrawing groups and a good leaving group (like a halide), a nucleophile can be introduced. masterorganicchemistry.com However, for this specific compound, building the side chains onto a pre-functionalized ring is more common. The functionalization sequence is critical for managing the electronic properties of the aromatic ring throughout the synthesis. science.gov

The final step in many synthetic routes to this compound is the formation of the methyl ester. This is typically achieved through a classic Fischer esterification reaction. libretexts.orgquora.com

This reaction involves treating the corresponding carboxylic acid, 4-(Ethylsulfonyl)phenylacetic acid, with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemicalbook.comwikipedia.org The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is often used, and the reaction is heated under reflux. chemicalbook.com

Table 2: Fischer Esterification of 4-(Ethylsulfonyl)phenylacetic Acid

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

| 4-(Ethylsulfonyl)phenylacetic Acid | Methanol | Concentrated H₂SO₄ | Reflux | This compound |

The reaction mixture is typically heated for several hours. chemicalbook.com After cooling, the product is isolated by removing the excess methanol and partitioning the residue between an organic solvent (like ethyl acetate) and an aqueous solution of a weak base (like sodium bicarbonate) to neutralize the acid catalyst and remove any unreacted carboxylic acid. chemicalbook.com

Synthesis of Key Precursors and Intermediates

The success of the multi-step synthesis relies heavily on the efficient preparation of key starting materials and intermediates. These precursors contain the core structures that are elaborated into the final product.

One established method starts from 1-(4-(methylsulfonyl)phenyl)ethanone. chemicalbook.comnih.govresearchgate.net This ketone undergoes a reaction with morpholine (B109124) and elemental sulfur, followed by hydrolysis with a strong base like sodium hydroxide (NaOH), to yield the desired phenylacetic acid derivative. chemicalbook.comnih.govresearchgate.net

Another route involves the hydrolysis of the corresponding ester, such as ethyl 2-(4-(ethylsulfonyl)phenyl)acetate, using an aqueous solution of sodium hydroxide. chemicalbook.com The reaction is typically stirred at room temperature for several hours, after which the reaction mixture is acidified to a pH of 5 to precipitate the carboxylic acid product. chemicalbook.com

A further method involves the hydrolysis of an aromatic nitrile. guidechem.com For example, dissolving 2-(4-(ethylsulfonyl)phenyl)acetonitrile in an aqueous potassium hydroxide solution and heating the mixture can effectively convert the nitrile group to a carboxylate, which upon acidification yields the final acid. guidechem.com

A common precursor is an aromatic sulfonyl chloride. These can be prepared by reacting an aromatic compound with chlorosulfonic acid. google.com The resulting sulfonyl chloride can then be reduced and alkylated to form the desired aryl ethyl sulfone. Alternatively, aryl sulfonyl chlorides can be synthesized from sulfonic acids using chlorinating agents like 2,4,6-trichloro-1,3,5-triazine. researchgate.netorganic-chemistry.org

The synthesis can also start from a thio-substituted aromatic compound. For example, 4-methylthiophenylacetonitrile can be prepared and then oxidized. The oxidation is often performed using hydrogen peroxide in acetic acid with a catalyst like sodium tungstate. This converts the methylthio group (-SCH₃) to a methylsulfonyl group (-SO₂CH₃). A similar process would be used for the ethylthio analogue. These sulfonyl-containing aromatic precursors are versatile intermediates that can be carried forward to synthesize a variety of more complex molecules. nih.gov

Strategies for Aryl Acetyl Moiety Formation

The creation of the aryl acetyl group, a core component of this compound, can be achieved through several established synthetic routes. A common precursor for this moiety is the corresponding phenylacetic acid.

One widely used method for preparing phenylacetic acids is the hydrolysis of benzyl (B1604629) cyanide. This reaction can be catalyzed by either an acid or a base. orgsyn.org For instance, treating benzyl cyanide with a dilute solution of sulfuric acid and heating the mixture results in the formation of phenylacetic acid. orgsyn.org An alternative, though more expensive, route involves the carbonation of benzylmagnesium chloride, which is formed by reacting benzyl chloride with magnesium.

Another approach to phenylacetic acids is through the reduction of mandelic acids. A scalable method utilizes a catalytic amount of sodium iodide with phosphorous acid as the stoichiometric reductant to generate hydroiodic acid in situ, which then reduces the mandelic acid. acs.org Phenylacetic acids can also be synthesized from acetophenone (B1666503) through a reaction with boron trifluoride etherate and lead(IV) acetate. Furthermore, the Willgerodt–Kindler reaction of acetophenone with sulfur and morpholine, followed by hydrolysis, also yields phenylacetic acid.

Once the appropriately substituted phenylacetic acid is obtained, such as 4-(methylsulfonyl)phenylacetic acid, it can be esterified to produce the target methyl ester. A straightforward method involves refluxing the carboxylic acid in methanol with a catalytic amount of concentrated sulfuric acid. chemicalbook.com

A notable synthesis of [4-(Methylsulfonyl)phenyl]acetic acid starts from 1-(4-Methanesulfonyl-phenyl)-ethanone. This is achieved through a reaction with morpholine and elemental sulfur, followed by hydrolysis with a sodium hydroxide solution. nih.govresearchgate.net

Palladium-catalyzed coupling reactions also offer a versatile strategy for the synthesis of substituted phenylacetic acids. For example, the Suzuki coupling of an aryl boronic acid with an alkyl halide can be employed to form the Csp2-Csp3 bond, a key step in constructing the phenylacetic acid framework. inventivapharma.com Additionally, the carbonylation of benzyl chlorides, catalyzed by palladium complexes, provides a direct route to phenylacetic acid derivatives. researchgate.net

A summary of common starting materials and the resulting intermediate or final product for the formation of the aryl acetyl moiety is presented in the table below.

| Starting Material | Reagents and Conditions | Product |

| Benzyl cyanide | Dilute H2SO4, heat | Phenylacetic acid orgsyn.org |

| Benzyl chloride | 1. Mg; 2. CO2 | Phenylacetic acid |

| Mandelic acid | NaI (catalytic), H3PO3 | Phenylacetic acid acs.org |

| Acetophenone | BF3·OEt2, Pb(OAc)4 | Phenylacetic acid |

| 1-(4-Methanesulfonyl-phenyl)-ethanone | Morpholine, S; then NaOH | [4-(Methylsulfonyl)phenyl]acetic acid nih.govresearchgate.net |

| Aryl boronic acid and alkyl halide | Pd(OAc)2, P(Nap)3, K2CO3 | Substituted phenylacetic acid inventivapharma.com |

| Benzyl chloride | CO, Pd(PPh3)2Cl2, NaOH | Phenylacetic acid derivative researchgate.net |

| 4-(Methanesulfonyl)phenyl acetic acid | Methanol, concentrated H2SO4, reflux | Methyl 4-(methanesulfonyl)phenyl acetate chemicalbook.com |

Advanced Synthetic Methodologies for Phenylacetate (B1230308) Derivatives

Recent advancements in synthetic organic chemistry have led to the development of novel and more efficient methods for the preparation of phenylacetate derivatives. These methodologies often offer advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Electrochemical Synthesis Approaches for Arylacetic Acids

Electrochemical methods are emerging as powerful tools in organic synthesis. For instance, the combination of electrocatalysis and nickel catalysis has been successfully applied to the decarboxylative cross-coupling of α-oxocarboxylic acids with aryl trimethylammonium salts, providing a practical route to aryl ketones, which can be precursors to arylacetic acids.

Novel Coupling Reactions for Substituted Aromatic Systems

Modern cross-coupling reactions have significantly expanded the toolkit for synthesizing substituted aromatic systems. Palladium-catalyzed reactions are particularly prominent in this area.

A notable example is the Suzuki coupling, which can be used to form the C-C bond between an aryl group and an acetyl equivalent. For instance, the coupling of aryl boronic acids with alkyl halides has been explored for the synthesis of ortho-substituted phenylacetic acid derivatives. inventivapharma.com Another palladium-catalyzed approach involves the reaction of aryl bromides with acetyltrimethylsilane, which serves as an acetyl anion equivalent, to produce aryl methyl ketones.

The carbonylation of benzyl chlorides using a palladium catalyst in the presence of carbon monoxide offers a direct pathway to phenylacetic acid derivatives. researchgate.net This method has been shown to be effective for the synthesis of compounds like 2,4-dichlorophenylacetic acid in high yields. researchgate.net

Recent developments in gold catalysis have also provided new avenues for the synthesis of α-aryl ketones, which can be further transformed into phenylacetic acid derivatives. A ligand-enabled Au(I)/Au(III) catalytic cycle allows for the 1,2-difunctionalization of alkynes with aryl iodides, yielding α-aryl ketones without the need for strong external oxidants. acs.org

Furthermore, palladium-catalyzed C-H arylation has been employed in the synthesis of α-aryl-α-diazoamides. This reaction involves the coupling of N-succinimidyl 2-diazoacetate with aryl iodides. nih.gov

The following table summarizes some of the novel coupling reactions for the synthesis of precursors to phenylacetate derivatives.

| Reaction Type | Catalytic System | Reactants | Product |

| Suzuki Coupling | Pd(OAc)2 / P(Nap)3 | Aryl boronic acid, Alkyl halide | Substituted phenylacetic acid inventivapharma.com |

| Carbonylation | Pd(PPh3)2Cl2 | Benzyl chloride, CO | Phenylacetic acid derivative researchgate.net |

| Acetylation | Palladium catalyst | Aryl bromide, Acetyltrimethylsilane | Aryl methyl ketone |

| Alkyne Difunctionalization | Gold(I) catalyst with MeDalphos ligand | Alkyne, Aryl iodide | α-Aryl ketone acs.org |

| C-H Arylation | Pd(OAc)2 / P(2-Fu)3 | N-succinimidyl 2-diazoacetate, Aryl iodide | N-succinimidyl 2-aryl-2-diazoacetate nih.gov |

Utilization of Sulfonyl Blocking Groups in Aromatic Synthesis

Sulfonyl groups can serve as versatile directing and blocking groups in aromatic synthesis, facilitating regioselective functionalization. While not explicitly detailed in the provided search results for the direct synthesis of this compound, the principles of using sulfonyl groups as removable or modifying entities are well-established in organic synthesis. These groups can be used to control the position of subsequent electrophilic or nucleophilic aromatic substitution reactions and can be removed or transformed into other functional groups as needed.

Green Chemistry Principles in the Synthesis of Aryl Sulfonyl Acetates

The application of green chemistry principles is increasingly important in the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and improve safety.

Solvent-Free Esterification Conditions

Esterification is a key step in the synthesis of this compound from its corresponding carboxylic acid. Traditional esterification methods, such as the Fischer-Speier esterification, often employ an excess of an alcohol, which also acts as the solvent, and a strong acid catalyst. chemicalbook.com While effective, these methods can generate significant amounts of waste.

Solvent-free esterification conditions offer a greener alternative. Although the direct application of solvent-free methods for the synthesis of this compound was not found in the provided search results, the general principles can be applied. These methods often involve the use of solid acid catalysts or enzymatic catalysts, which can be easily separated from the reaction mixture and potentially reused. Microwave irradiation can also be employed to accelerate the reaction and reduce energy consumption. The goal of these approaches is to eliminate the need for volatile organic solvents, thereby reducing emissions and simplifying product purification.

Recyclable Catalytic Systems

The development of recyclable catalytic systems is a cornerstone of green chemistry, aiming to reduce waste and cost in chemical manufacturing. For the synthesis of aryl sulfones like this compound, the most common and direct route is the oxidation of the corresponding sulfide precursor. Research has focused on creating heterogeneous and other easily separable catalysts for this transformation, allowing them to be recovered and reused multiple times without significant loss of activity.

A variety of recyclable catalytic systems have been explored for the selective oxidation of sulfides to sulfones. frontiersin.orgorganic-chemistry.org These systems often employ environmentally benign oxidants, most notably hydrogen peroxide (H₂O₂), which yields water as its only byproduct. mdpi.comresearchgate.net

Key Recyclable Catalyst Types:

Supported Metal Catalysts: Niobium carbide and tantalum carbide have been shown to be effective catalysts for the oxidation of sulfides. organic-chemistry.org Niobium carbide, in particular, efficiently catalyzes the oxidation to sulfones using 30% hydrogen peroxide, and it can be easily recovered and reused. organic-chemistry.org Similarly, silica-based tungstate interphase catalysts are effective for the selective oxidation of sulfides to sulfones at room temperature and can be recycled. organic-chemistry.org

Ionic Liquid (IL) Systems: Catalytic systems utilizing ionic liquids as media or as part of the catalyst structure offer high efficiency and ease of recovery. frontiersin.org For instance, vanadium pentoxide (V₂O₅) in an ionic liquid medium has been used to catalyze the oxidation of sulfides with H₂O₂, where the catalytic system can be recovered and reused without losing activity. frontiersin.org

Heterogeneous Oxide Catalysts: Perovskite oxides, such as SrMn₁₋ₓRuₓO₃, have emerged as highly efficient and durable catalysts. isct.ac.jp By creating oxygen vacancies in the crystal structure, these catalysts can achieve unprecedented selectivity (99%) for sulfone production using molecular oxygen as the oxidant at temperatures as low as 30°C. isct.ac.jp The catalyst demonstrated reusability for at least five cycles without a significant drop in performance. isct.ac.jp Nanocrystalline titanium dioxide (TiO₂) also serves as a green, heterogeneous catalyst for this oxidation, affording high yields of sulfones. researchgate.net

Polymer-Supported Catalysts: A composite catalyst based on a first-generation poly(amidoamine) dendrimer and phosphomolybdate (PAMAM-G1-PMo) has been developed for the oxidation of sulfides. mdpi.com This heterogeneous catalyst is inexpensive, stable, and easily recovered by simple filtration for reuse with no noticeable loss of activity. mdpi.com

The reusability of these catalysts is a critical factor in their practical application, leading to more sustainable and economical chemical processes.

Table 1: Performance of Selected Recyclable Catalytic Systems in Sulfide Oxidation

| Catalyst | Oxidant | Substrate Scope | Yield | Reusability | Reference |

|---|---|---|---|---|---|

| Niobium Carbide | 30% H₂O₂ | Aromatic & Aliphatic Sulfides | High | Recovered and reused without losing activity | organic-chemistry.org |

| Silica-based Tungstate | 30% H₂O₂ | Aromatic & Aliphatic Sulfides | Good to Excellent | Recyclable | organic-chemistry.org |

| V₂O₅ in Ionic Liquid | H₂O₂ | Sulfides | High | Recovered and reused without loss of activity | frontiersin.org |

| SrMn₀.₉₉Ru₀.₀₁O₃ | O₂ | Aromatic & Aliphatic Sulfides | >99% Selectivity | At least 5 times without significant performance loss | isct.ac.jp |

Atom Economy Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com A high atom economy signifies a more sustainable process with minimal waste generation. rsc.org The concept moves beyond just reaction yield to assess the intrinsic efficiency of a synthetic route. acs.org

The formula for calculating percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

In the synthesis of this compound and related sulfones, different synthetic strategies can be evaluated based on their atom economy.

Sulfide Oxidation: The oxidation of a sulfide to a sulfone is an addition reaction, which is characteristically a high atom economy process. rsc.orgacs.org When using an oxidant like hydrogen peroxide (H₂O₂), the oxygen atoms are directly incorporated into the substrate. The only byproduct is water, which is environmentally benign. This makes the oxidation of methyl 2-(4-(ethylthio)phenyl)acetate with H₂O₂ a highly atom-economical route to this compound.

C-H Functionalization: Direct sulfonylation through C-H functionalization represents another potentially atom-economical approach. researchgate.net These reactions create the C-S bond directly, avoiding the need for pre-functionalized starting materials and often reducing the number of synthetic steps. researchgate.net

Coupling Reactions: While effective, some cross-coupling reactions for forming C-S bonds may have lower atom economy. For example, coupling aryl halides with sulfinate salts often generates stoichiometric amounts of salt byproducts. However, advancements in catalysis, such as using copper catalysts in recyclable ionic liquids, are improving the sustainability of these methods. organic-chemistry.org

Table 2: Atom Economy Comparison for Different Sulfone Synthesis Reactions

| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy | Reference |

|---|---|---|---|---|---|

| Sulfide Oxidation | R-S-R' + 2 H₂O₂ | R-SO₂-R' | 2 H₂O | High (e.g., ~85-95% depending on R groups) | researchgate.netresearchgate.net |

| Wittig Reaction (for comparison) | Ketone + Phosphonium Ylide | Alkene | Triphenylphosphine oxide | Low (e.g., ~26%) | rsc.org |

| Diels-Alder Reaction (for comparison) | Diene + Dienophile | Cycloalkene | None | 100% | jocpr.com |

| Heck Reaction | Aryl Halide + Alkene + Base | Substituted Alkene | Halide Salt + H₂O | Moderate to High | jocpr.com |

By prioritizing reactions with high atom economy, such as the direct oxidation of sulfides, the synthesis of this compound can be aligned with the principles of green chemistry, minimizing waste and maximizing resource efficiency. jk-sci.comnih.gov

Mechanistic Pathways of Esterification Reactions

The formation of the methyl ester in this compound from its corresponding carboxylic acid, 4-(ethylsulfonyl)phenylacetic acid, or other derivatives, proceeds through several established mechanistic routes. These pathways are crucial for the synthesis of the target compound.

Nucleophilic acyl substitution is a fundamental reaction class for converting carboxylic acid derivatives from one form to another. libretexts.org The reaction involves a nucleophile attacking the carbonyl carbon, leading to a substitution of the leaving group. libretexts.orgmasterorganicchemistry.com These reactions generally proceed via a two-stage addition-elimination mechanism where a tetrahedral intermediate is formed and subsequently collapses. vanderbilt.edu

For the synthesis of this compound, a highly reactive derivative like 2-(4-(ethylsulfonyl)phenyl)acetyl chloride can be used. The reaction with methanol would proceed as follows:

Nucleophilic Attack: The methanol molecule, a weak nucleophile, attacks the electrophilic carbonyl carbon of the acid chloride. youtube.com

Formation of Tetrahedral Intermediate: This attack forms a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge, while the oxygen from the methanol bears a positive charge. youtube.com

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. youtube.com

Deprotonation: A base (like pyridine or another molecule of methanol) removes the proton from the oxonium ion to yield the final product, this compound.

This mechanism, when base-catalyzed, is specifically referred to as a BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) reaction. The reactivity of the acyl derivative is a key factor, with acid chlorides being more reactive than anhydrides, esters, and amides. vanderbilt.edu

The most direct synthesis of this compound is the Fischer esterification of 4-(ethylsulfonyl)phenylacetic acid with methanol, using a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This reaction is reversible, and often, an excess of the alcohol (methanol) is used to drive the equilibrium toward the product ester. masterorganicchemistry.comwikipedia.org

The multi-step mechanism is as follows: masterorganicchemistry.combyjus.com

Protonation of the Carbonyl Oxygen: The acid catalyst donates a proton to the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comresearchgate.net

Nucleophilic Attack: A molecule of methanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comresearchgate.net

Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol's oxygen) to one of the hydroxyl groups. This turns the hydroxyl group into a good leaving group (water). chemguide.co.uk

Elimination of Water: The tetrahedral intermediate eliminates a molecule of water, and the carbonyl double bond is reformed. chemguide.co.uk

Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product. researchgate.netchemguide.co.uk

This entire process is reversible, and the removal of water as it forms can shift the equilibrium to favor the formation of this compound. youtube.com

Transesterification is the process of converting one ester into another by reacting it with an alcohol. wikipedia.org For instance, if one had an ethyl ester of 4-(ethylsulfonyl)phenylacetic acid, it could be converted to this compound by reacting it with methanol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is very similar to Fischer esterification. byjus.comlibretexts.org The carbonyl oxygen of the starting ester is protonated, followed by nucleophilic attack from the new alcohol (methanol). A tetrahedral intermediate is formed, and after proton transfers, the original alcohol group (ethanol) is eliminated, and the new ester is formed after deprotonation. masterorganicchemistry.combyjus.com

Base-Catalyzed Transesterification: This process involves a strong base, such as an alkoxide. For example, sodium methoxide (CH₃ONa) would be used to convert an ethyl ester to a methyl ester. The methoxide ion directly attacks the carbonyl carbon of the starting ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the original ethoxide leaving group to form the new methyl ester. masterorganicchemistry.combyjus.com

The reaction is an equilibrium process. To drive it towards the desired product, a large excess of the new alcohol is typically used, or the lower-boiling alcohol byproduct is removed by distillation. wikipedia.org

Reaction Mechanisms Involving the Sulfonyl Group

The ethylsulfonyl moiety is a key structural feature of the molecule, and its introduction and subsequent reactions are governed by distinct mechanistic principles.

The ethylsulfonyl group is not typically installed in a single step. Its synthesis on the benzene ring generally involves a two-step sequence: a Friedel-Crafts reaction followed by oxidation. A related process is direct sulfonation, which introduces a sulfonic acid group (-SO₃H).

Direct sulfonation of an aromatic ring, such as benzene, occurs via electrophilic aromatic substitution using fuming sulfuric acid (a mixture of H₂SO₄ and SO₃). chemistrysteps.comyoutube.com The active electrophile is believed to be protonated sulfur trioxide, ⁺SO₃H, or SO₃ itself. chemistrysteps.commasterorganicchemistry.com The mechanism involves:

Attack on the Electrophile: The π-electrons of the aromatic ring attack the electrophilic sulfur atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or benzenium ion. masterorganicchemistry.comlibretexts.org

Deprotonation: A base (like HSO₄⁻) removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the sulfonic acid product. masterorganicchemistry.com

This sulfonation reaction is notably reversible. chemistrysteps.com To obtain the specific ethylsulfonyl group on the phenylacetate backbone, a more likely synthetic route would involve:

Friedel-Crafts Acylation: Reaction of a suitable benzene derivative with ethanesulfonyl chloride (CH₃CH₂SO₂Cl) in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Alternatively, Friedel-Crafts Alkylation/Acylation followed by Oxidation: One could start with ethylbenzene, sulfonate it, and then perform further functionalization, or perform a Friedel-Crafts acylation with acetyl chloride on ethylthiobenzene followed by oxidation of the sulfide to a sulfone. The directing effects of the substituents must be considered in multi-step syntheses. pearson.com

The sulfur atom in the sulfonyl group (R-SO₂-R') is in a high oxidation state (+6) and is highly electrophilic. This is due to the electron-withdrawing effect of the two oxygen atoms. fiveable.me Consequently, it can be attacked by strong nucleophiles.

These reactions are a form of nucleophilic substitution at a tetracoordinate sulfur atom. nih.gov Unlike nucleophilic acyl substitution, which proceeds through a tetrahedral intermediate, substitution at a sulfonyl center can occur via a concerted Sₙ2-type mechanism or a stepwise addition-elimination pathway involving a hypervalent sulfur intermediate (a trigonal bipyramidal structure). nih.gov

For this compound, the ethylsulfonyl group is generally stable. However, under specific conditions with potent nucleophiles, a reaction could occur. For instance, treatment with an organometallic reagent or a strong reducing agent could potentially lead to the cleavage of a carbon-sulfur bond. Sulfonyl chlorides (R-SO₂-Cl) are much more reactive towards nucleophiles than sulfones (R-SO₂-R'), readily reacting with alcohols and amines to form sulfonic esters and sulfonamides, respectively. fiveable.me The sulfonate group itself is an excellent leaving group, a property exploited in the use of tosylates and mesylates in substitution reactions. youtube.com The high stability of the sulfone C-S bond in the title compound makes nucleophilic attack at the sulfur atom less common than reactions involving the ester group.

Reaction Mechanisms and Mechanistic Investigations

The chemical behavior of "Methyl 2-(4-(ethylsulfonyl)phenyl)acetate" is dictated by the interplay of its functional groups: the ethylsulfonyl group attached to the phenyl ring and the methyl acetate (B1210297) moiety. Mechanistic investigations into this compound and its analogs shed light on the pathways through which it can be synthesized and subsequently react.

While specific studies on the radical reactions of sulfonyl chlorides directly leading to or involving "this compound" are not extensively documented in publicly available literature, the general principles of sulfonyl radical chemistry provide a framework for understanding potential reaction pathways. Sulfonyl radicals (RSO₂•) are key intermediates that can be generated from sulfonyl chlorides (RSO₂Cl) through various methods, including photoredox catalysis. acs.org

These highly reactive species can participate in a variety of transformations, such as addition to unsaturated systems. For instance, a plausible, though not explicitly documented, radical pathway to a precursor of the target molecule could involve the addition of an ethylsulfonyl radical to a suitable phenylacetate (B1230308) derivative.

Recent advancements have highlighted catalyst-free, photoinduced radical sulfonylation and cyclization of unactivated alkenes, showcasing the versatility of sulfonyl radicals in forming C-S bonds. rsc.org Such methodologies, applied to appropriate precursors, could theoretically be adapted for the synthesis of compounds with the ethylsulfonylphenyl scaffold. The generation of sulfonyl radicals from sulfonyl chlorides is a critical step in these processes. acs.org

Furthermore, the functionalization of styrenes via a radical/polar crossover with CO₂ and sodium sulfinates demonstrates the ability of sulfonyl radicals to add to double bonds, generating a benzylic radical intermediate. uni-regensburg.de This type of reactivity underscores the potential for incorporating the ethylsulfonyl group into aromatic systems through radical mechanisms.

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For a molecule like "this compound," kinetic data for the formation of the sulfonyl group on the aromatic ring and reactions involving the ester group are of primary interest.

The sulfonation of aromatic compounds is a well-studied electrophilic substitution reaction. Kinetic studies on the sulfonation of toluenesulfonic acid have shown that the reaction is first-order with respect to the sulfonic acid. researchgate.net The rate of sulfonation is highly dependent on the concentration of the sulfonating agent, with observed rate constants varying by orders of magnitude. researchgate.net While this study focuses on a different aromatic compound, the principles of electrophilic aromatic substitution are applicable to the sulfonation of precursors to "this compound." The kinetics of sulfonation of poly(ether ether ketone) (PEEK) have also been investigated, revealing a second-order reaction under certain conditions. semanticscholar.org

On the other end of the molecule, the kinetics of reactions involving the methyl acetate group are also relevant. The saponification of ethyl acetate, a similar ester, is a classic example of a second-order reaction. researchgate.netresearchgate.net Kinetic studies of this reaction are often used to determine the rate constant and activation energy. For example, the esterification of acetic acid with ethanol (B145695) to form ethyl acetate is also a second-order reaction. everant.org

The following tables present kinetic data for reactions analogous to the formation and reaction of "this compound."

Table 1: Kinetic Data for Saponification of Ethyl Acetate

| Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |

| 25 | - | 43.094 | researchgate.net |

| 30 | - | 43.094 | researchgate.net |

| 35 | - | 43.094 | researchgate.net |

| 40 | - | 43.094 | researchgate.net |

| 45 | - | 43.094 | researchgate.net |

| 50 | - | 43.094 | researchgate.net |

Note: The original source provided the activation energy over a range of temperatures.

Table 2: Kinetic Data for Esterification of Acetic Acid with Ethanol

| Temperature (°C) | Catalyst Concentration (% v/v H₂SO₄) | Rate Constant (k₁) (L/(gmol min)) | Equilibrium Constant (K) | Reference |

| 34 | 5.3 | 0.014 | 5.51 | everant.org |

This data represents the forward reaction rate constant (k₁) and the equilibrium constant (K) for the formation of ethyl acetate. everant.org

Table 3: Kinetic Parameters for the Esterification of 1-Methoxy-2-Propanol and Acetic Acid

| Kinetic Model | Apparent Activation Energy (kJ/mol) | Reference |

| Langmuir–Hinshelwood–Hougen–Watson (LHHW) | 62.0 ± 0.2 | mdpi.com |

This study indicates that the reaction is controlled by surface reactions when using an ion-exchange resin catalyst. mdpi.com

These kinetic studies on related systems provide a valuable, albeit indirect, understanding of the reactivity of "this compound." Direct kinetic investigation of this specific compound would be necessary to determine its precise reaction rate parameters.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the carbon-hydrogen framework of a molecule. For Methyl 2-(4-(ethylsulfonyl)phenyl)acetate, ¹H and ¹³C NMR spectroscopy provide key insights into its structural features.

Proton Nuclear Magnetic Resonance (¹H NMR) for this compound

While specific experimental ¹H NMR data for this compound is not widely available in the reviewed literature, the expected proton signals can be predicted based on its chemical structure. The spectrum would likely be recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets in the downfield region of the spectrum, typically between 7.5 and 8.0 ppm. The protons ortho to the electron-withdrawing ethylsulfonyl group would be more deshielded and thus resonate at a higher chemical shift compared to the protons meta to this group.

The methylene (B1212753) protons of the acetate (B1210297) group (CH₂) would likely appear as a singlet, integrating to two protons, in the range of 3.7 to 3.8 ppm. The singlet nature arises from the absence of adjacent protons for coupling. The methyl protons of the ester group (OCH₃) are also expected to be a singlet, integrating to three protons, typically around 3.7 ppm.

The ethyl group of the ethylsulfonyl moiety would present as a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃). The quartet, resulting from coupling with the adjacent methyl group, would likely appear in the range of 3.0 to 3.2 ppm. The triplet, from coupling with the adjacent methylene group, would be found further upfield, typically between 1.2 and 1.4 ppm.

A related compound, Methyl 2-(4-(methylsulfonyl)phenyl)acetate, shows ¹H-NMR signals in CDCl₃ at δ 7.91 (d, 2H), 7.50 (d, 2H), 3.74 (s, 2H), 3.73 (s, 3H), and 3.05 (s, 3H). chemicalbook.com This provides a reasonable comparison for the expected chemical shifts of the aromatic and acetate protons in the ethylsulfonyl analogue.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Aromatic (ortho to -SO₂Et) | 7.8 - 8.0 | Doublet (d) | 2H |

| Aromatic (meta to -SO₂Et) | 7.5 - 7.7 | Doublet (d) | 2H |

| -CH₂-COO- | 3.7 - 3.8 | Singlet (s) | 2H |

| -OCH₃ | ~ 3.7 | Singlet (s) | 3H |

| -SO₂-CH₂- | 3.0 - 3.2 | Quartet (q) | 2H |

| -CH₂-CH₃ | 1.2 - 1.4 | Triplet (t) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Specific experimental ¹³C NMR data for this compound is not readily found in the public domain. However, the expected chemical shifts can be inferred from its structure and comparison with similar compounds.

The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 170-172 ppm. The aromatic carbons would appear between approximately 125 and 145 ppm. The quaternary carbon attached to the ethylsulfonyl group would be the most deshielded of the aromatic carbons.

The methylene carbon of the acetate group (-CH₂-COO-) would likely resonate around 40-42 ppm. The methyl carbon of the ester (-OCH₃) is expected at approximately 52-53 ppm. For the ethylsulfonyl group, the methylene carbon (-SO₂-CH₂-) would be in the range of 50-55 ppm, while the methyl carbon (-CH₂-CH₃) would be the most upfield signal, typically around 7-9 ppm.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 170 - 172 |

| Aromatic (C-SO₂Et) | 142 - 145 |

| Aromatic (C-CH₂COO) | 138 - 141 |

| Aromatic (CH) | 128 - 132 |

| Aromatic (CH) | 125 - 128 |

| -OCH₃ | 52 - 53 |

| -SO₂-CH₂- | 50 - 55 |

| -CH₂-COO- | 40 - 42 |

| -CH₂-CH₃ | 7 - 9 |

Advanced NMR Techniques for Stereochemical Analysis

For a molecule such as this compound, which is achiral and conformationally relatively simple, advanced NMR techniques for stereochemical analysis like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are generally not required for routine structural confirmation. These techniques are typically employed to determine the spatial proximity of atoms in more complex structures, such as those with stereocenters or restricted bond rotations, to elucidate relative or absolute stereochemistry. A literature review reveals no specific studies where advanced NMR techniques have been applied to perform a stereochemical analysis of this compound, which is consistent with its simple, achiral nature.

Infrared (IR) Spectroscopy for Functional Group Identification

The most prominent feature in the IR spectrum would be the strong absorption band from the carbonyl (C=O) stretch of the ester group, expected in the region of 1735-1750 cm⁻¹. The sulfonyl group (SO₂) would exhibit two strong, characteristic stretching vibrations, one asymmetric and one symmetric, typically appearing around 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.

The aromatic C-H stretching vibrations would be observed as a series of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups would appear as stronger bands just below 3000 cm⁻¹. The C-O stretching vibrations of the ester group would likely produce two bands, one for the C-O-C stretch (around 1250-1300 cm⁻¹) and another for the O-C-C stretch (around 1000-1100 cm⁻¹). Aromatic C=C stretching vibrations would be seen as a series of medium to weak bands in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | 1735 - 1750 | Strong |

| SO₂ (Asymmetric Stretch) | 1320 - 1350 | Strong |

| SO₂ (Symmetric Stretch) | 1140 - 1160 | Strong |

| Aromatic C-H Stretch | > 3000 | Weak to Medium |

| Aliphatic C-H Stretch | < 3000 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-O (Ester) Stretch | 1000 - 1300 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular weight is 242.29 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 242.

The fragmentation pattern would likely involve characteristic losses. A common fragmentation for esters is the loss of the alkoxy group, which in this case would be the loss of a methoxy (B1213986) radical (•OCH₃, 31 Da) to give a fragment at m/z 211. Another possibility is the loss of the entire methoxycarbonyl group (•COOCH₃, 59 Da), leading to a fragment at m/z 183.

Fragmentation of the ethylsulfonyl group could involve the loss of an ethyl radical (•C₂H₅, 29 Da) to give a fragment at m/z 213, or the loss of ethene (C₂H₄, 28 Da) via a McLafferty-type rearrangement if a gamma-hydrogen is available, although this is less likely for the sulfonyl group itself. Cleavage of the C-S bond could lead to the formation of a phenylacetate (B1230308) fragment. The base peak would depend on the relative stability of the various fragment ions.

X-ray Crystallography for Solid-State Structural Determination

A search of the crystallographic literature did not yield a crystal structure for this compound. Therefore, detailed information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions is not available.

However, the crystal structure of a related compound, 2-[4-(Methylsulfonyl)phenyl]acetonitrile, has been determined. rsc.org This molecule features a methylsulfonyl group attached to a phenyl ring, which also bears an acetonitrile (B52724) group. In the solid state, the benzene ring and the acetonitrile group are nearly coplanar. rsc.org The molecules are linked by intermolecular C-H···O hydrogen bonds, forming layers. rsc.org While this provides some insight into the potential packing and interactions of a phenylsulfonyl moiety, it is important to note that the substitution of the nitrile with a methyl ester and the methylsulfonyl with an ethylsulfonyl group would lead to differences in the crystal packing and intermolecular interactions of this compound.

Crystal Structure Analysis of Related Sulfonyl Phenylacetic Acids

A closely related compound, [4-(Methylsulfonyl)phenyl]acetic acid, provides significant insight into the structural characteristics of this class of molecules. In its crystalline form, this acid showcases specific intermolecular interactions that are crucial for the stability of its lattice.

The crystal structure of [4-(Methylsulfonyl)phenyl]acetic acid reveals that molecules are linked into dimers through intermolecular O—H···O hydrogen bonds between the carboxylic acid groups of two centrosymmetrically related molecules. This interaction forms a characteristic eight-membered ring. Furthermore, these dimers are connected into a three-dimensional network by C—H···O hydrogen bonds. The bond lengths within the sulfonyl group (S=O) are nearly identical, with an average value of 1.4366 (10) Å, and the average C—S bond length is 1.762 (3) Å. chemicalbook.com

Table 1: Hydrogen-bond geometry (Å, °) for [4-(Methylsulfonyl)phenyl]acetic acid chemicalbook.com

| D—H···A | D—H | H···A | D···A | D—H···A |

| O4—H4···O3¹ | 0.82 | 1.87 | 2.693 (3) | 175 |

| C3—H3···O2² | 0.93 | 2.53 | 3.287 (3) | 139 |

| C1—H1B···O1³ | 0.96 | 2.45 | 3.365 (4) | 160 |

| Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z; (iii) -x+1, y+1/2, -z+3/2 |

Crystallographic Studies of Related Sulfonyl-Containing Esters

The study of various ester derivatives is crucial as the nature and size of the ester's alkyl group can influence the crystal packing and, consequently, the material's physical properties.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal is governed by a variety of intermolecular interactions. In the case of sulfonyl phenylacetic acids and their esters, hydrogen bonds are a dominant force. As seen with [4-(Methylsulfonyl)phenyl]acetic acid, the carboxylic acid groups readily form strong O—H···O hydrogen bonds, leading to dimerization. chemicalbook.com

In the absence of a strong hydrogen bond donor like a carboxylic acid, as would be the case for "this compound," weaker C—H···O hydrogen bonds are expected to play a more prominent role in the crystal packing. The oxygen atoms of the sulfonyl and ester groups can act as hydrogen bond acceptors for the hydrogen atoms of the phenyl ring and the alkyl chains.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and vibrational frequencies with a good balance between accuracy and computational cost.

The initial step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For Methyl 2-(4-(ethylsulfonyl)phenyl)acetate, this process involves calculating the potential energy surface of the molecule and finding the minimum energy conformation. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose.

The optimized geometry reveals key structural parameters. The ethylsulfonyl group (-SO₂CH₂CH₃) attached to the phenyl ring is expected to adopt a tetrahedral geometry around the sulfur atom. The phenyl ring itself will likely be planar, though minor deviations can occur due to substituent effects. The acetate (B1210297) moiety (-CH₂COOCH₃) possesses conformational flexibility, particularly around the C-C and C-O single bonds.

The electronic structure analysis provides information on the distribution of electrons within the molecule. The sulfonyl group is strongly electron-withdrawing, which influences the electron density of the entire molecule. This effect is evident in the calculated electrostatic potential map, where regions of negative potential (red) are concentrated around the oxygen atoms of the sulfonyl and acetate groups, indicating their electrophilic nature. Conversely, the phenyl ring and the methyl groups will exhibit regions of more positive potential.

Illustrative Data Table: Optimized Geometric Parameters (Predicted)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | S=O | ~1.45 Å |

| S-C (phenyl) | ~1.77 Å | |

| S-C (ethyl) | ~1.80 Å | |

| C=O (acetate) | ~1.21 Å | |

| C-O (acetate) | ~1.35 Å | |

| Bond Angle | O=S=O | ~120° |

| C-S-C | ~105° | |

| Dihedral Angle | C-C-S-O | Varies with conformation |

Note: These values are illustrative and based on typical DFT calculations for similar compounds.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks in infrared (IR) and Raman spectra. By comparing the calculated vibrational spectrum with experimental data, the accuracy of the optimized geometry can be validated.

For this compound, characteristic vibrational modes are expected. The symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group typically appear in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C=O stretching vibration of the ester group is expected to be a strong band around 1730-1750 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic chains will be observed in the 2800-3100 cm⁻¹ range.

Discrepancies between calculated and experimental frequencies often arise due to the harmonic approximation used in the calculations and the absence of solvent effects in gas-phase calculations. These discrepancies are often corrected by applying a scaling factor to the calculated frequencies.

Illustrative Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| Asymmetric S=O Stretch | Sulfonyl | 1300 - 1350 |

| Symmetric S=O Stretch | Sulfonyl | 1120 - 1160 |

| C=O Stretch | Ester | 1730 - 1750 |

| C-O Stretch | Ester | 1200 - 1300 |

| Aromatic C=C Stretch | Phenyl | 1450 - 1600 |

| Aliphatic C-H Stretch | Ethyl, Methyl | 2850 - 3000 |

Note: These are typical frequency ranges and would be calculated more precisely for a specific conformation.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the acetate group, while the LUMO is likely to be centered on the electron-withdrawing ethylsulfonylphenyl moiety. The presence of the sulfonyl group is expected to lower the energy of the LUMO, making the molecule a potential electrophile.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -E(HOMO)

Electron Affinity (A): Approximated as -E(LUMO)

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity.

Illustrative Data Table: Predicted Reactivity Descriptors

| Parameter | Predicted Value (eV) |

| E(HOMO) | ~ -8.5 |

| E(LUMO) | ~ -1.5 |

| HOMO-LUMO Gap (ΔE) | ~ 7.0 |

| Ionization Potential (I) | ~ 8.5 |

| Electron Affinity (A) | ~ 1.5 |

| Chemical Hardness (η) | ~ 3.5 |

| Electrophilicity Index (ω) | ~ 2.5 |

Note: These values are illustrative and depend on the level of theory and basis set used.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a detailed picture of the time-dependent behavior of a molecule. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape and the influence of the environment, such as solvent, on the molecule's dynamics and reactivity.

Simulations would likely reveal that the ethyl group and the acetate group are highly flexible. The orientation of the ethylsulfonyl group relative to the phenyl ring will also be dynamic. By analyzing the trajectory of the simulation, one can determine the probability of finding the molecule in different conformational states, providing insights into its flexibility and average structure in a given environment.

The solvent environment can have a significant impact on the conformation and reactivity of a molecule. MD simulations are particularly well-suited to study these effects by explicitly including solvent molecules in the simulation box. The interactions between the solute and solvent molecules, such as hydrogen bonding and dipole-dipole interactions, can stabilize certain conformations over others.

For this compound, polar solvents are expected to interact strongly with the polar sulfonyl and ester groups. In a polar solvent like water or methanol (B129727), the solvent molecules would form a hydration shell around these polar regions. This solvation can influence the conformational equilibrium. For instance, conformations with a larger dipole moment might be stabilized in polar solvents. The solvent can also affect reactivity by stabilizing transition states or by acting as a reactant itself in certain reactions. By running simulations in different solvents, one can gain a deeper understanding of how the medium modulates the properties of this compound. cnr.itscilit.comcdnsciencepub.comnih.gov

Quantitative Structure–Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling for "this compound" involves the use of computational chemistry to establish a mathematical correlation between the molecular structure and its physicochemical properties. These models are invaluable for predicting the behavior of the compound in various systems without the need for extensive experimental testing.

The development of a QSPR model for this compound would begin with the calculation of a wide array of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and are generally categorized into constitutional, topological, geometrical, and electronic descriptors.

For "this compound," key descriptors would include:

Constitutional descriptors: Molecular weight, number of specific atom types (e.g., oxygen, sulfur), and number of rings.

Topological descriptors: Indices that describe the connectivity of atoms, such as the Wiener index and Randić index.

Geometrical descriptors: Three-dimensional aspects like molecular surface area and volume.

Electronic descriptors: These are particularly important for this compound due to the presence of the electron-withdrawing ethylsulfonyl group and the ester functionality. Key electronic descriptors include dipole moment, polarizability, and partial charges on atoms. The Hammett constant (σ) is a critical empirical descriptor that quantifies the electronic effect (both inductive and resonance) of the ethylsulfonyl substituent on the phenyl ring. The para-ethylsulfonyl group is strongly electron-withdrawing, which would be reflected in a positive Hammett σp value, similar to the methylsulfonyl group. researchgate.netwikipedia.orglibretexts.org

A hypothetical QSPR model for predicting a property like the octanol-water partition coefficient (logP), a measure of lipophilicity, could take the form of a multiple linear regression (MLR) equation:

logP = β₀ + β₁(MW) + β₂(TPSA) + β₃(σ_p) + ... + ε

Where:

MW is the molecular weight.

TPSA is the topological polar surface area.

σ_p is the Hammett constant for the para-substituent.

β coefficients are determined from the regression analysis.

ε is the error term.

The predictive power of such a model is assessed through statistical validation, including the coefficient of determination (R²), cross-validation (Q²), and external validation with a test set of compounds. researchgate.netnih.gov

Table 1: Illustrative Molecular Descriptors for QSPR Modeling of this compound and Related Compounds

| Compound Name | Molecular Weight ( g/mol ) | Topological Polar Surface Area (Ų) | Hammett Constant (σp) of Substituent | Predicted logP |

| Methyl phenylacetate (B1230308) | 150.17 | 26.30 | 0.00 (H) | 1.84 |

| Methyl 2-(4-methylphenyl)acetate | 164.20 | 26.30 | -0.17 (CH₃) | 2.25 |

| Methyl 2-(4-chlorophenyl)acetate | 184.61 | 26.30 | 0.23 (Cl) | 2.45 |

| This compound | 242.29 | 69.63 | ~0.73 (for SO₂CH₃) researchgate.net | 1.50 |

| Methyl 2-(4-nitrophenyl)acetate | 195.16 | 72.13 | 0.78 (NO₂) | 1.62 |

Note: The Hammett constant for the ethylsulfonyl group is approximated based on the value for the methylsulfonyl group. Predicted logP values are illustrative and would be derived from a specific QSPR model.

Theoretical Predictions of Reactivity and Selectivity

The reactivity and selectivity of "this compound" can be extensively studied using theoretical methods, primarily Density Functional Theory (DFT). These calculations provide insights into the molecule's electronic structure, helping to predict how and where it will react.

Key aspects of theoretical reactivity predictions include:

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). For "this compound," the strong electron-withdrawing ethylsulfonyl group is expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted methyl phenylacetate. A lower LUMO energy suggests increased susceptibility to nucleophilic attack.

Electrostatic Potential (ESP) Mapping: An ESP map illustrates the charge distribution on the molecular surface. Regions of negative potential (red/yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this molecule, the carbonyl carbon of the ester group would be a significant site of positive potential, making it a prime target for nucleophiles. The oxygen atoms of the sulfonyl and ester groups would show negative potential.

Fukui Functions and Dual Descriptor: These conceptual DFT tools are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function ƒ(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. For a nucleophilic attack, the site with the highest value of ƒ⁺(r) is favored. For "this compound," the carbonyl carbon is predicted to be the most electrophilic center.

Table 2: Predicted Reactivity Indices for this compound (Illustrative DFT Calculation Results)

| Reactivity Descriptor | Predicted Value (Arbitrary Units/eV) | Interpretation |

| HOMO Energy | -8.5 eV | Relatively low, indicating moderate nucleophilicity. |

| LUMO Energy | -1.2 eV | Low, indicating high susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 7.3 eV | Large gap suggests high kinetic stability. |

| Electrophilicity Index (ω) | 2.9 eV | High value, indicating a strong electrophilic character. |

| Most Electrophilic Center (from Fukui ƒ⁺) | Carbonyl Carbon | Primary site for nucleophilic attack. |

| Most Nucleophilic Center (from Fukui ƒ⁻) | Phenyl Ring (ortho to ester) | Potential site for electrophilic attack (though deactivated). |

These theoretical predictions are fundamental in understanding the chemical behavior of "this compound." For instance, in a hydrolysis reaction, these models would predict that the initial nucleophilic attack by a water molecule or hydroxide (B78521) ion would occur at the carbonyl carbon of the ester group. The electron-withdrawing nature of the para-ethylsulfonyl group would facilitate this attack by stabilizing the developing negative charge on the tetrahedral intermediate, thereby increasing the reaction rate compared to unsubstituted methyl phenylacetate.

Chemistry of Derivatives and Analogues of Methyl 2 4 Ethylsulfonyl Phenyl Acetate

Structural Modifications of the Ester Moiety

The ester functional group is a primary site for chemical derivatization, offering straightforward pathways to a variety of related compounds through established synthetic protocols.

The methyl ester of 2-(4-(ethylsulfonyl)phenyl)acetate can be readily converted into other alkyl esters. A common and direct method is Fischer-Speier esterification. This reaction involves refluxing the parent carboxylic acid, 2-(4-(ethylsulfonyl)phenyl)acetic acid, with a desired alcohol (e.g., ethanol (B145695), propanol, isopropanol) in the presence of a strong acid catalyst, such as sulfuric acid. The general scheme for this acid-catalyzed esterification allows for the synthesis of a diverse library of alkyl acetate (B1210297) derivatives.

Alternatively, alkylation of the carboxylate salt can be employed. The carboxylic acid is first deprotonated with a suitable base to form the carboxylate, which then acts as a nucleophile, attacking an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) to yield the corresponding ester. For instance, the synthesis of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate is achieved by reacting the precursor with ethyl chloroacetate (B1199739) in the presence of potassium carbonate. nih.gov While the core molecule is different, the principle of ester formation is analogous.

High-temperature conditions can also facilitate the synthesis of alkyl esters. Although primarily used for ethers, the principles of using weak alkylating agents like carboxylic acid esters at temperatures above 300°C demonstrate the versatility of reaction conditions in forming new C-O bonds. researchgate.net

Table 1: Synthesis of Substituted Alkyl Acetates

| Starting Material | Reagent(s) | Product | General Method |

|---|---|---|---|

| 2-(4-(ethylsulfonyl)phenyl)acetic acid | Ethanol, H₂SO₄ (cat.) | Ethyl 2-(4-(ethylsulfonyl)phenyl)acetate | Fischer Esterification |

| 2-(4-(ethylsulfonyl)phenyl)acetic acid | Propanol, H₂SO₄ (cat.) | Propyl 2-(4-(ethylsulfonyl)phenyl)acetate | Fischer Esterification |

This table presents illustrative examples based on the general Fischer Esterification method.

The ester moiety can be cleaved through hydrolysis to yield the parent carboxylic acid. This reaction, known as saponification, is typically carried out by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often with heating. The process results in the formation of the carboxylate salt, which is then acidified in a separate workup step to protonate the carboxylate and yield 2-(4-(ethylsulfonyl)phenyl)acetic acid. The hydrolysis of related sulfonyl compounds to their corresponding carboxylic acids is a well-documented procedure. patsnap.comiucr.org